![molecular formula C14H14N2O2 B6368129 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261939-76-7](/img/structure/B6368129.png)
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
Overview
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (4-EAP-2-HP) is an organic compound that is widely used in the synthesis of various chemical and biological compounds. It is a versatile compound that can be used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products. 4-EAP-2-HP is also a useful tool for scientific research, as it can be used to study the mechanism of action of various compounds and to explore the biochemical and physiological effects of certain molecules. In
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, which can facilitate the transfer of protons from one molecule to another. This proton transfer can lead to the formation of new bonds between the molecules, which can then lead to the formation of new compounds. Additionally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can also act as a catalyst, which can speed up the rate of reactions.
Biochemical and Physiological Effects
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it can be used to study the biochemical and physiological effects of certain compounds. For example, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used to study the biochemical and physiological effects of the antifungal agent miconazole, as well as the anti-inflammatory agent ibuprofen. Additionally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used to study the biochemical and physiological effects of the anticonvulsant drug phenytoin.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in lab experiments is that it is a versatile compound that can be used in a variety of applications. Additionally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized using a variety of methods, which makes it an ideal tool for scientific research. However, it is important to note that 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not known to have any direct biochemical or physiological effects on humans or other organisms, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%. For example, the compound could be used to study the mechanism of action of other compounds and to explore the biochemical and physiological effects of certain molecules. Additionally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used to develop new pharmaceuticals and agrochemicals, as well as to create new industrial products. Finally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could also be used to develop new methods for synthesizing other compounds.
Synthesis Methods
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of ethyl amine and 4-hydroxy-3-nitrophenol in aqueous medium at a temperature of 80°C. The reaction is catalyzed by sodium hydroxide and the reaction time is approximately 5 minutes. The product is then purified by recrystallization in ethanol. Another method involves the reaction of 4-hydroxy-3-nitrophenol and ethyl chloroformate in the presence of sodium hydroxide. This reaction is conducted at a temperature of 70°C and the reaction time is approximately 10 minutes. The product is then purified by recrystallization in ethanol.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It can also be used to study the mechanism of action of various compounds and to explore the biochemical and physiological effects of certain molecules. For example, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used to study the mechanism of action of the antifungal agent miconazole, as well as to explore the biochemical and physiological effects of the antifungal agent on the fungus. Additionally, 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used to study the mechanism of action of the anti-inflammatory agent ibuprofen and to explore the biochemical and physiological effects of the anti-inflammatory agent on inflammation.
properties
IUPAC Name |
N-ethyl-3-(2-oxo-1H-pyridin-4-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)12-5-3-4-10(8-12)11-6-7-16-13(17)9-11/h3-9H,2H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVSGPUAZSZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683065 | |
Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1261939-76-7 | |
Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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